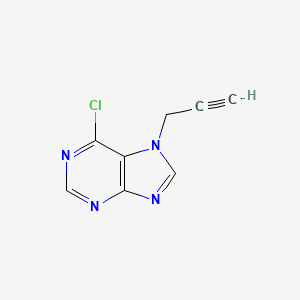

6-chloro-7-(prop-2-yn-1-yl)-7H-purine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloro-7-(prop-2-yn-1-yl)-7H-purine is a purine derivative which has been studied for its potential applications in scientific research. It is a synthetic compound that is derived from the purine base. It has a variety of uses in laboratory experiments, including its use as a substrate for enzymatic reactions and its potential as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Regiospecific Alkylation

One study discusses the challenges in purine alkylations, specifically the formation of mixtures of N9, N7, and other regioisomers. The research introduces methods for synthesizing 6-(azolyl)purine derivatives, showcasing how certain conformations can shield N7 from alkylating agents, thus favoring N9 alkylation. This approach opens up possibilities for accessing various regioisomerically pure 9-alkylpurines, which could have implications in developing more efficient synthesis routes for purine-based compounds (Zhong & Robins, 2006).

Synthesis and Structural Analysis

Another study details the synthesis of 6-substituted 9-(2-ethoxy-1,3-dioxan-5-yl)purines, highlighting the configurational isomers and their structural orientations. This research provides insights into the conformational aspects of purine derivatives, which could be crucial for understanding their reactivity and interaction with biological molecules (Mishnev et al., 1979).

Low-Temperature NMR Spectroscopy

Investigations into tautomerism in purine derivatives using low-temperature NMR spectroscopy reveal the distinct NMR signals of N7-H and N9-H tautomers. This study demonstrates the potential of low-temperature NMR to provide detailed insights into the structural dynamics of purine compounds, which is essential for designing drugs and understanding their mechanisms of action (Sečkářová et al., 2004).

Nucleoside Analogs

Research on the synthesis of nucleoside analogs involving purine derivatives, such as 6-chloro-9-(1,4-oxathian-2-yl)-9H-purine, explores their potential in medicinal chemistry, particularly as antiviral or anticancer agents. These studies contribute to the development of new therapeutic agents by providing a framework for the synthesis of biologically active purine analogs (Szarek et al., 1975).

Anticancer Activity

A significant area of application is in the development of anti-cancer agents. A study on 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine derivatives revealed that certain compounds exhibit potent antiproliferative activity and selectivity between cancer and normal cells, suggesting their potential as selective anti-lung cancer agents. This highlights the role of purine derivatives in designing novel therapeutic compounds (Zhao et al., 2018).

Wirkmechanismus

Target of Action

The primary target of 6-chloro-7-(prop-2-yn-1-yl)-7H-purine is Toll-like receptor 7 (TLR7) . TLR7 is a part of the innate immune system and plays a crucial role in the recognition of single-stranded RNA in endosomes, which is a common feature of viral genomes .

Mode of Action

As a TLR7 agonist, 6-chloro-7-(prop-2-yn-1-yl)-7H-purine interacts with its target to stimulate an immune response . This interaction leads to the activation of immune cells, including natural killer (NK) cells and T cells, which are key players in the eradication of tumor cells .

Biochemical Pathways

The activation of TLR7 triggers a cascade of events in the immune response pathway. It leads to the maturation of antigen-presenting cells (APCs), such as dendritic cells (DCs), which capture and process tumor-associated antigens (TAAs). These antigens are then presented on the cell surface in complex with major histocompatibility complex (MHC) molecules, stimulating T cells .

Result of Action

The activation of TLR7 by 6-chloro-7-(prop-2-yn-1-yl)-7H-purine can lead to a robust immune response against tumor cells. This includes the activation of CD8+ cytotoxic T lymphocytes (CTLs), which can recognize and eliminate tumor cells .

Eigenschaften

IUPAC Name |

6-chloro-7-prop-2-ynylpurine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4/c1-2-3-13-5-12-8-6(13)7(9)10-4-11-8/h1,4-5H,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJHOQBTBKZHTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=NC2=C1C(=NC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-7-(prop-2-yn-1-yl)-7H-purine | |

CAS RN |

354156-57-3 |

Source

|

| Record name | 6-chloro-7-(prop-2-yn-1-yl)-7H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.